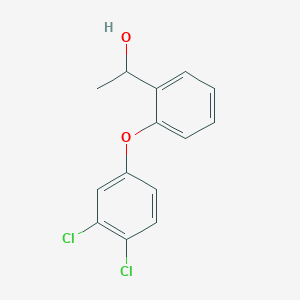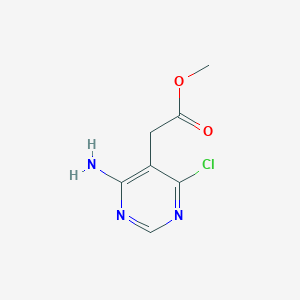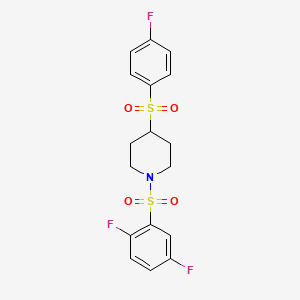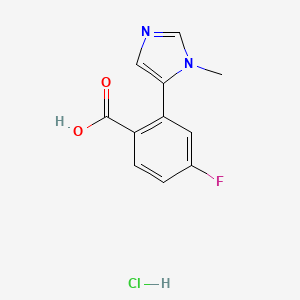![molecular formula C15H13ClN2O3S B2712483 [2-(4-Chloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 878616-68-3](/img/structure/B2712483.png)
[2-(4-Chloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Chloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate, commonly known as COTI-2, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various types of cancer. COTI-2 has a unique mechanism of action that targets mutant p53 proteins, which are commonly found in cancer cells.
作用机制
COTI-2 acts by stabilizing mutant p53 proteins, which are commonly found in cancer cells. Mutant p53 proteins are often misfolded and unstable, leading to their degradation and loss of function. COTI-2 binds to mutant p53 proteins and stabilizes them, preventing their degradation and restoring their function. This leads to the induction of apoptosis in cancer cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
COTI-2 has been shown to induce apoptosis in cancer cells and inhibit tumor angiogenesis. The drug has also been shown to reduce tumor cell migration and invasion, which are critical steps in the metastatic process. COTI-2 has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the major advantages of COTI-2 is its specificity for mutant p53 proteins, which are commonly found in cancer cells. This makes the drug a promising candidate for cancer therapy with minimal side effects. However, one of the limitations of COTI-2 is its complex synthesis process, which requires expertise in organic chemistry and access to specialized equipment. This can make the drug difficult to produce on a large scale.
未来方向
There are several future directions for the development of COTI-2 as a cancer therapy. One potential direction is the development of combination therapies that target multiple pathways involved in tumor growth and survival. Another potential direction is the development of biomarkers that can predict which patients are most likely to respond to COTI-2 therapy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for COTI-2 in clinical trials. Overall, COTI-2 shows great promise as a cancer therapy and further research is needed to fully explore its potential.
合成方法
COTI-2 is synthesized using a multi-step process that involves the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with 4-chloroaniline to form the intermediate compound 2-(4-chloroanilino)-2-oxoethyl 2-methylsulfanylpyridine-3-carboxylate. This intermediate is then reacted with various reagents to form the final product, COTI-2. The synthesis of COTI-2 is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
COTI-2 has been extensively studied in preclinical models of cancer, including cell lines, xenografts, and patient-derived tumor samples. The drug has shown efficacy in various types of cancer, including breast, ovarian, pancreatic, and lung cancer. COTI-2 has been shown to selectively target mutant p53 proteins, which are commonly found in cancer cells and play a critical role in tumor growth and survival. The drug has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
属性
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-22-14-12(3-2-8-17-14)15(20)21-9-13(19)18-11-6-4-10(16)5-7-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXHHBQFLNDFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B2712406.png)
![N-isopropyl-N-phenyl-2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxamide](/img/structure/B2712407.png)


![N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2712416.png)



![2-[2-(2-chlorobenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2712422.png)
![2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-2-phenyl-acetamide](/img/structure/B2712423.png)